tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate: is a chemical compound belonging to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the decahydroisoquinoline structure. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with decahydroisoquinoline as the core structure.
Functional Group Modifications:
Protecting Groups: The tert-butyl group is often introduced using tert-butyl chloride in the presence of a base, and protecting groups may be used to prevent unwanted side reactions.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity of the compound.
Catalysts and Solvents: Various catalysts and solvents are employed to optimize reaction conditions and improve yields.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to convert nitro groups to amino groups.
Substitution: Substitution reactions are employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and amides.
Substitution Products: Alkylated derivatives of the starting material.
Scientific Research Applications
Chemistry: Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the carboxylate group can participate in ionic interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound is structurally similar but lacks the decahydroisoquinoline ring system.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with an indole core instead of an isoquinoline core.
Uniqueness: Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate is unique due to its decahydroisoquinoline structure, which provides distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
1246034-19-4 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
AFDHNDBUQDWTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N |
Purity |
95 |
Origin of Product |
United States |
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